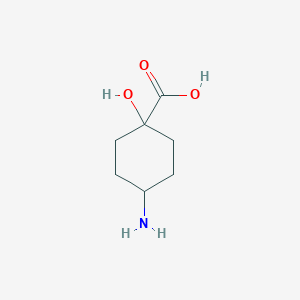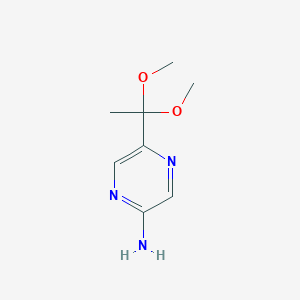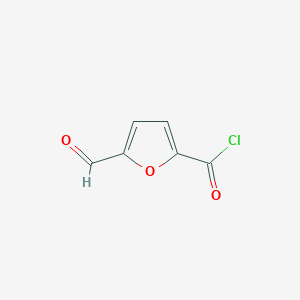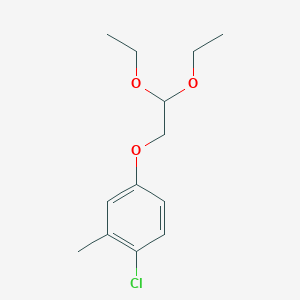![molecular formula C9H9BrN4 B8552502 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8552502.png)
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position, a cyclopropyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring. It has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Méthodes De Préparation
The synthesis of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically include temperatures ranging from 140°C to 180°C, with reaction times varying from 40 minutes to 3 hours .
Analyse Des Réactions Chimiques
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceutical Chemistry: It is used in the development of new drugs for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparaison Avec Des Composés Similaires
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: This compound has a methyl group instead of a cyclopropyl group at the 6th position, which may result in different biological activities and chemical properties.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: This compound lacks the cyclopropyl group, which may affect its interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9BrN4 |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-6(5-1-2-5)4-14-8(7)12-9(11)13-14/h3-5H,1-2H2,(H2,11,13) |
Clé InChI |
ZZIFMQWKYHWANR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN3C(=NC(=N3)N)C(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)


![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)




![2-[(pyridin-3-yl)amino]ethan-1-ol](/img/structure/B8552481.png)





